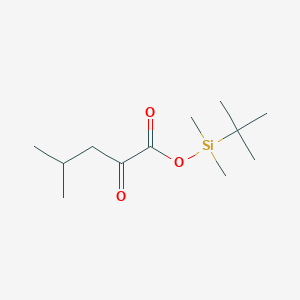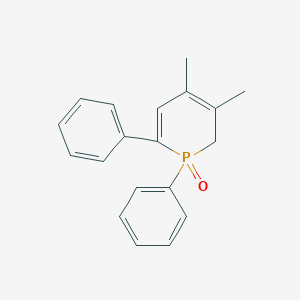
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is a complex organic compound that belongs to the class of phosphinine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphine oxides, while reduction can yield phosphine derivatives.
科学的研究の応用
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and polymers.
作用機序
The mechanism of action of 3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. The pathways involved in its action depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-2,6-diphenyl-4-piperidinone: Another complex organic compound with similar structural features.
4,4’-Dimethylbiphenyl: A simpler biphenyl derivative with methyl groups.
Uniqueness
What sets 3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinin-1-one apart is its unique phosphinine core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
特性
CAS番号 |
90219-11-7 |
|---|---|
分子式 |
C19H19OP |
分子量 |
294.3 g/mol |
IUPAC名 |
3,4-dimethyl-1,6-diphenyl-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C19H19OP/c1-15-13-19(17-9-5-3-6-10-17)21(20,14-16(15)2)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3 |
InChIキー |
JWDLFFOATLDICM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(P(=O)(C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


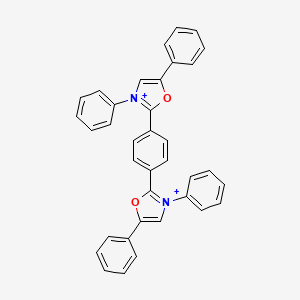
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)

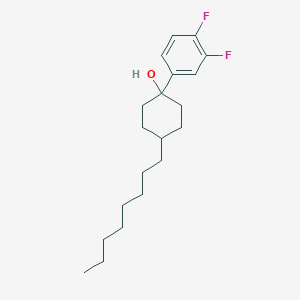
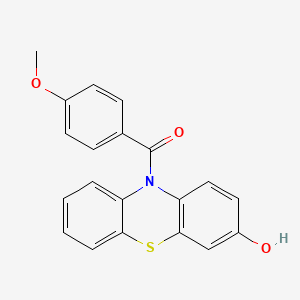
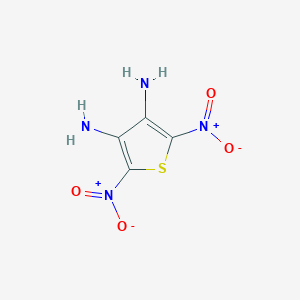
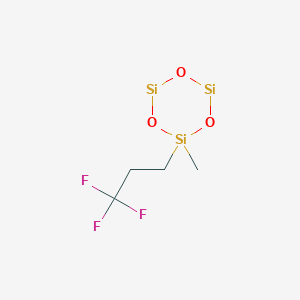
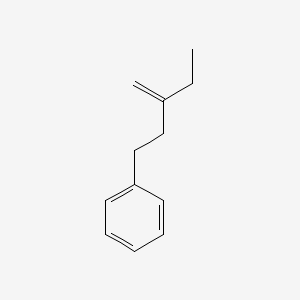
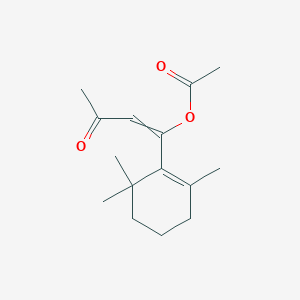
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
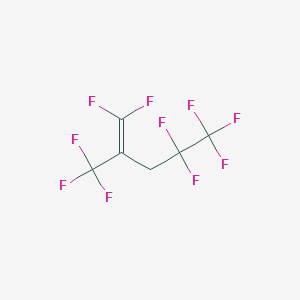
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
